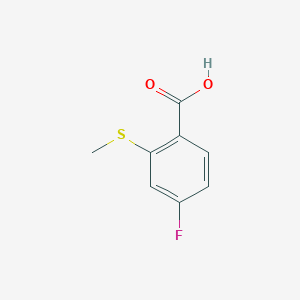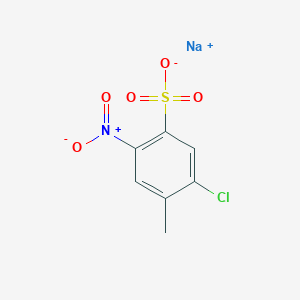![molecular formula C23H19ClN4O3S B3008345 3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 361167-10-4](/img/structure/B3008345.png)
3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a chlorophenyl group, a methoxyphenyl group, a thienopyrazole group, and an isoxazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyrazole and isoxazole rings, as well as the phenyl rings. The chloro and methoxy substituents on the phenyl rings would also be notable features .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence its properties .科学的研究の応用
Synthesis and Structural Characterization
Research on similar compounds highlights the regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of compounds with closely related chemical structures emphasizes the need for precise methodologies to achieve targeted molecular configurations, as demonstrated by Kumarasinghe et al. (2009) and Kumara et al. (2018) (Kumarasinghe et al., 2009) (Kumara et al., 2018). These studies often involve complex reactions and highlight the significance of structural analysis in confirming molecular identities.
Potential Biological Activities
Compounds with similar chemical frameworks have been explored for their biological activities, including cytotoxicity against cancer cells and antimicrobial properties. For example, Hassan et al. (2014) synthesized pyrazole and pyrimidine derivatives to screen for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, pointing towards the potential medicinal applications of such compounds (Hassan et al., 2014). Additionally, Desai et al. (2011) synthesized and screened compounds for antibacterial and antifungal activities, suggesting that structural analogs could exhibit significant bioactivity (Desai et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Research into related compounds also involves molecular docking and quantum chemical calculations to predict interactions with biological targets and to understand their electronic structures. Viji et al. (2020) conducted comprehensive analyses, including molecular docking and quantum chemical calculations, to explore the biological effects and interaction mechanisms of their synthesized compounds (Viji et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-13-20(21(27-31-13)16-5-3-4-6-18(16)24)23(29)25-22-17-11-32-12-19(17)26-28(22)14-7-9-15(30-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVBUQHHARGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)
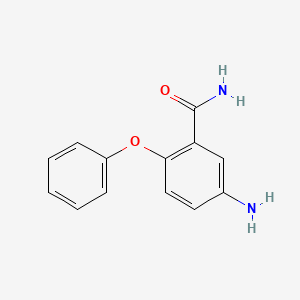


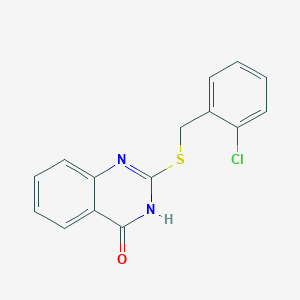
![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
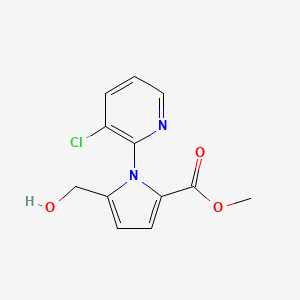
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)
